Boc-Pyrrolidine-PEG2-COOH

Beschreibung

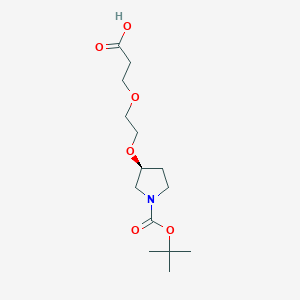

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C14H25NO6 |

|---|---|

Molekulargewicht |

303.35 g/mol |

IUPAC-Name |

3-[2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyethoxy]propanoic acid |

InChI |

InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(10-15)20-9-8-19-7-5-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)/t11-/m0/s1 |

InChI-Schlüssel |

VTRQDVMIEGGHBX-NSHDSACASA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCCOCCC(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCCOCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Pyrrolidine-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties and structural information for Boc-Pyrrolidine-PEG2-COOH, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

This compound is a bifunctional molecule featuring a Boc-protected pyrrolidine (B122466) ring, a flexible polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid. This unique combination of functional groups makes it an invaluable tool for covalently linking different molecular entities.

Quantitative Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₄H₂₅NO₆ |

| Molecular Weight | 303.35 g/mol [1][2] |

| SMILES | O=C(O)CCOCCO[C@@H]1CN(C(OC(C)(C)C)=O)CC1[1][2] |

Application in PROTAC Synthesis

This compound serves as a PEG-based PROTAC linker.[2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] The linker component of a PROTAC is critical as it connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound. This process typically involves two key coupling steps:

-

Amide Bond Formation: The carboxylic acid moiety of the linker is activated and reacted with an amine-containing ligand for the target protein.

-

Boc Deprotection and E3 Ligase Ligand Coupling: The Boc protecting group on the pyrrolidine nitrogen is removed under acidic conditions, revealing a secondary amine. This amine is then coupled to the E3 ligase ligand.

Caption: Synthetic workflow for a PROTAC molecule.

Experimental Protocols

Detailed experimental procedures are highly dependent on the specific ligands being coupled. However, a general protocol for each key step is outlined below.

Amide Coupling of Target Protein Ligand

Objective: To form an amide bond between the carboxylic acid of this compound and an amine on the target protein ligand.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

Coupling agents (e.g., EDC, HATU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent.

-

Add the coupling agent and a base, then stir for a predetermined activation time at room temperature.

-

Add the target protein ligand to the activated linker solution.

-

Allow the reaction to proceed for several hours to overnight, monitoring progress by an appropriate analytical method (e.g., LC-MS, TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.

-

Purify the resulting intermediate product, typically by flash column chromatography.

Boc Deprotection

Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group to reveal the secondary amine.

Materials:

-

Boc-protected intermediate

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., DCM)

Procedure:

-

Dissolve the purified intermediate in anhydrous DCM.

-

Add a solution of TFA in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the disappearance of the starting material.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting crude amine salt is typically used in the next step without further purification.

E3 Ligase Ligand Coupling

Objective: To couple the deprotected linker-target ligand intermediate with the E3 ligase ligand.

Procedure: This step follows a similar amide coupling protocol as described in the first step, with the deprotected amine acting as the nucleophile and a carboxylic acid on the E3 ligase ligand being activated. Reaction conditions, workup, and purification must be optimized for the specific substrates involved.

References

The Strategic Role of Boc-Pyrrolidine-PEG2-COOH in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical, albeit often underappreciated, role in dictating their efficacy. This technical guide provides a comprehensive overview of the mechanism of action of the Boc-Pyrrolidine-PEG2-COOH linker in the context of PROTACs. We delve into its structural contributions to ternary complex formation, its impact on physicochemical properties, and the experimental methodologies used to characterize the resulting protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable".[]

The linker is not merely a spacer but an active contributor to the PROTAC's biological activity. Its length, rigidity, and chemical composition influence ternary complex formation, solubility, cell permeability, and overall pharmacokinetic properties.[2]

This compound: A Linker with Distinct Advantages

This compound is a bifunctional linker that incorporates several key features beneficial for PROTAC design:

-

Polyethylene Glycol (PEG) Moiety: The two ethylene (B1197577) glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[2][3] This is a crucial factor for enhancing bioavailability. The PEG chain also provides flexibility, which can be advantageous for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[4]

-

Pyrrolidine (B122466) Ring: The inclusion of a pyrrolidine ring introduces a degree of rigidity into the linker. This can be beneficial in pre-organizing the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially enhancing the stability of the ternary complex.[2] Saturated heterocycles like pyrrolidine are also known to improve metabolic stability and pharmacokinetic properties.

-

Terminal Functional Groups: The Boc-protected amine and the carboxylic acid provide orthogonal handles for the sequential and controlled synthesis of the PROTAC molecule. The Boc group can be deprotected to reveal a primary amine for coupling to an E3 ligase ligand, while the carboxylic acid can be activated to react with a functional group on the target protein ligand.[5]

Mechanism of Action: The Role of the Linker in Ternary Complex Formation and Target Degradation

The primary mechanism of action of a PROTAC is the formation of a stable ternary complex between the target protein (POI) and an E3 ubiquitin ligase. The this compound linker plays a multifaceted role in this process:

-

Proximity Induction: The linker bridges the POI-binding and E3 ligase-binding moieties, bringing the two proteins into close proximity.

-

Conformational Optimization: The combination of the flexible PEG units and the more rigid pyrrolidine ring allows the linker to adopt a conformation that minimizes steric hindrance and promotes favorable protein-protein interactions within the ternary complex.

-

Influence on Cooperativity: The nature of the linker can influence the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the binding of the other, is often associated with more potent degradation. The specific geometry enforced by the linker is a key determinant of this cooperativity.

-

Facilitating Ubiquitination: A productive ternary complex orients the E3 ligase in such a way that it can efficiently transfer ubiquitin to accessible lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another catalytic cycle.

Data Presentation: Quantifying PROTAC Efficacy

The efficacy of a PROTAC is typically assessed by measuring its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present illustrative quantitative data for a hypothetical PROTAC, "Compound-P," which incorporates the this compound linker.

Table 1: In Vitro Degradation Profile of Compound-P

| Parameter | Value | Cell Line | Treatment Time |

| DC50 | 50 nM | HEK293 | 24 hours |

| Dmax | >90% | HEK293 | 24 hours |

Table 2: Ternary Complex Formation and Binding Affinity of Compound-P

| Assay | Parameter | Value |

| TR-FRET | TC50 | 100 nM |

| SPR | KD (to POI) | 200 nM |

| ITC | KD (to E3 Ligase) | 500 nM |

Experimental Protocols

The characterization of a PROTAC requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.[]

Materials:

-

Cell culture reagents and appropriate cell line expressing the target protein.

-

PROTAC compound (e.g., Compound-P) and vehicle control (e.g., DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.[]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[]

-

Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and then incubate with primary antibodies overnight at 4°C.[]

-

Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[7]

Materials:

-

Purified, tagged target protein (e.g., GST-tagged POI).

-

Purified, tagged E3 ligase (e.g., His-tagged Cereblon complex).

-

TR-FRET donor antibody (e.g., Tb-anti-GST).

-

TR-FRET acceptor antibody (e.g., AF488-anti-His).

-

PROTAC compound.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

Procedure:

-

Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC in assay buffer.

-

Antibody Addition: Add the TR-FRET donor and acceptor antibodies.

-

Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

-

Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

-

Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).[7]

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.

Materials:

-

Purified target protein (POI).

-

Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.

-

Ubiquitin.

-

ATP.

-

PROTAC compound.

-

Ubiquitination reaction buffer.

-

SDS-PAGE and Western blotting reagents.

-

Anti-ubiquitin antibody and anti-POI antibody.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the POI, E1, E2, E3, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

PROTAC Addition: Add the PROTAC compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitinated POI, which will appear as a high-molecular-weight smear. The membrane can also be probed with an anti-POI antibody.

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in PROTAC development and evaluation.

Conclusion and Future Perspectives

The this compound linker offers a compelling combination of hydrophilicity, conformational flexibility, and rigidity, making it a valuable tool in the design of effective PROTACs. Its properties can be leveraged to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. While the "trial and error" approach to linker design is still prevalent, a more rational, structure-guided strategy is emerging. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel linkers, such as this compound and its derivatives, will be crucial for unlocking the full therapeutic potential of targeted protein degradation.

References

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Pyrrolidine Moieties into Polyethylene Glycol Linkers for Advanced Drug Delivery

For Immediate Release

In the landscape of modern therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of targeted drug delivery systems. This technical guide delves into the burgeoning field of pyrrolidine-based Polyethylene Glycol (PEG) linkers, offering an in-depth analysis for researchers, scientists, and drug development professionals. By integrating the unique structural and functional attributes of the pyrrolidine (B122466) scaffold with the well-established benefits of PEGylation, these linkers present a novel platform for the creation of next-generation bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

The pyrrolidine ring, a five-membered saturated heterocycle, offers a rigid and stereochemically defined scaffold that can influence the spatial orientation and conformational stability of the attached PEG chain and therapeutic payload. This can lead to improved binding kinetics, enhanced stability, and more predictable in vivo behavior of the drug conjugate. Furthermore, the pyrrolidine nitrogen can be readily functionalized, providing a versatile handle for the attachment of various reactive groups for bioconjugation.

This guide will explore the synthesis, characterization, and application of these innovative linkers, providing a comprehensive overview of their potential to address some of the key challenges in drug development, such as linker stability, drug-to-antibody ratio (DAR) optimization, and the modulation of pharmacokinetic and pharmacodynamic properties.

Core Principles: The Synergy of Pyrrolidine and PEG

The rationale for incorporating a pyrrolidine moiety into a PEG linker stems from the desire to combine the advantages of both components. PEGylation is a widely adopted strategy to enhance the solubility, stability, and circulation half-life of therapeutic molecules while reducing their immunogenicity. However, traditional linear PEG linkers can sometimes lack the structural definition required for optimal presentation of the payload to its target.

The introduction of a pyrrolidine ring can impart a degree of rigidity to the linker, preventing unwanted folding or aggregation and ensuring that the active molecule is readily accessible for interaction with its biological target. This is particularly relevant in the context of ADCs, where the linker must maintain the stability of the conjugate in circulation while allowing for efficient release of the cytotoxic payload within the target cell.

Synthesis and Functionalization of Pyrrolidine-Based PEG Linkers

The synthesis of pyrrolidine-based PEG linkers can be approached through several synthetic strategies. A common method involves the use of proline or hydroxyproline, naturally occurring pyrrolidine derivatives, as starting materials. These amino acids provide chiral centers and readily available functional groups (carboxylic acid and amine or hydroxyl groups) for the attachment of PEG chains and reactive moieties for bioconjugation.

One exemplary approach involves the functionalization of a solid-phase resin with a pyrrolidine derivative, which can then be used as a scaffold for the stepwise synthesis of a PEG chain. This solid-phase approach allows for precise control over the length and composition of the PEG linker and facilitates the introduction of different functional groups at either end of the linker.

Experimental Workflow for Solid-Phase Synthesis of a Pyrrolidine-Functionalized PEG Resin:

Quantitative Analysis of Pyrrolidine-Based PEG Linkers

The performance of pyrrolidine-based PEG linkers can be evaluated through a series of in vitro and in vivo studies. Key parameters to assess include linker stability, drug release kinetics, and the overall efficacy and toxicity of the resulting conjugate. The following tables summarize hypothetical comparative data for different linker designs.

Table 1: In Vitro Stability of Pyrrolidine-Based PEG Linkers in Human Plasma

| Linker ID | Pyrrolidine Derivative | PEG Length (kDa) | Conjugation Chemistry | Half-life (t½) in Plasma (hours) |

| PPL-1 | Proline | 5 | Amide | > 150 |

| HPPL-2 | Hydroxyproline | 5 | Thioether (Maleimide) | 120 |

| PPL-3 | Proline | 10 | Click (Azide-Alkyne) | > 200 |

| Control-1 | Glycine | 5 | Amide | 130 |

Table 2: In Vivo Efficacy of Antibody-Drug Conjugates with Different Linkers in a Xenograft Model

| ADC ID | Linker ID | Drug-to-Antibody Ratio (DAR) | Tumor Growth Inhibition (%) | Median Survival (days) |

| ADC-PPL-1 | PPL-1 | 3.8 | 85 | 45 |

| ADC-HPPL-2 | HPPL-2 | 3.5 | 78 | 40 |

| ADC-PPL-3 | PPL-3 | 4.0 | 92 | 52 |

| ADC-Ctrl-1 | Control-1 | 3.9 | 75 | 38 |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of these linkers. Below are representative protocols for the key steps in the preparation and conjugation of a pyrrolidine-based PEG linker.

Protocol 1: Synthesis of a Pyrrolidine-Functionalized PEG Resin

This protocol describes the functionalization of a poly(ethylene glycol) methacrylate (B99206) (PEGMA) resin with 3-(aminomethyl)pyrrolidine.

Materials:

-

Poly[(ethylene glycol) methacrylate] (PEGMA) resin

-

Thionyl chloride

-

N-Boc-3-(aminomethyl)pyrrolidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Chlorination of the Resin: Swell the PEGMA resin in DCM. Add thionyl chloride dropwise at 0 °C and stir for 24 hours at room temperature. Wash the resin with DCM and dry under vacuum.

-

Substitution with Pyrrolidine: Suspend the chlorinated resin in DCM. Add N-Boc-3-(aminomethyl)pyrrolidine and triethylamine. Stir the mixture at 40 °C for 48 hours. Wash the resin with DCM and dry.

-

Deprotection: Treat the Boc-protected resin with a solution of 20% TFA in DCM for 1 hour. Wash the resin with DCM, a 10% solution of triethylamine in DCM, and finally with DCM. Dry the functionalized resin under vacuum.

Protocol 2: Conjugation of a Pyrrolidine-Based PEG Linker to a Protein via NHS Ester Chemistry

This protocol outlines the conjugation of a heterobifunctional pyrrolidine-PEG-NHS ester linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4

-

Pyrrolidine-PEG-NHS ester linker

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Linker Preparation: Dissolve the pyrrolidine-PEG-NHS ester linker in DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 5-10 molar excess of the linker solution to the antibody solution with gentle mixing. Incubate the reaction at room temperature for 1-2 hours.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction.

-

Purification: Purify the resulting antibody-drug conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules.

Signaling Pathways and Logical Relationships

The mechanism of action of ADCs involves a series of steps, from binding to the target antigen on the cancer cell surface to the intracellular release of the cytotoxic payload. The design of the linker can influence the efficiency of each of these steps.

Conclusion

Pyrrolidine-based PEG linkers represent a promising new frontier in the field of bioconjugation and drug delivery. Their unique structural features offer the potential for enhanced stability, improved pharmacokinetics, and greater therapeutic efficacy. As research in this area continues to expand, it is anticipated that these novel linkers will play an increasingly important role in the development of next-generation targeted therapies. Further studies are warranted to fully elucidate the structure-activity relationships of different pyrrolidine-based linker designs and to translate these promising preclinical findings into clinical applications.

The Emergence of Boc-Pyrrolidine-PEG2-COOH: A Technical Guide to a Key PROTAC Linker

For Immediate Release

[City, State] – December 4, 2025 – In the rapidly evolving landscape of targeted protein degradation, the development of novel molecular tools is paramount. This whitepaper details the discovery, synthesis, and application of Boc-Pyrrolidine-PEG2-COOH, a heterobifunctional linker that has become a valuable building block in the construction of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this guide provides an in-depth look at the core characteristics and utility of this essential chemical entity.

The pyrrolidine (B122466) scaffold is a well-established motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties and engage in critical interactions with biological targets.[1][2][3][4][5] The integration of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides conformational flexibility, crucial for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[6][7][8] The terminal Boc-protected amine and carboxylic acid functionalities offer orthogonal handles for a stepwise and controlled PROTAC synthesis.[9][10][11]

Physicochemical Characteristics

The rational design of PROTACs hinges on the careful selection of linkers with optimal physicochemical properties. This compound combines the structural rigidity of the pyrrolidine ring with the flexibility and hydrophilicity of a short PEG chain. A summary of the key physicochemical parameters for the constituent moieties and the final linker is presented below.

| Property | Boc-Pyrrolidine Moiety (Estimated) | PEG2-COOH Moiety (Estimated) | This compound (Predicted) |

| Molecular Weight | ~171.24 g/mol | ~148.13 g/mol | ~319.37 g/mol |

| LogP (calculated) | ~1.9 | ~-0.5 | ~1.4 |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | 66.4 Ų | 92.7 Ų |

| Hydrogen Bond Donors | 0 | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 4 | 6 |

| Rotatable Bonds | 1 | 5 | 7 |

Synthesis and Development

The synthesis of this compound is a multi-step process that leverages well-established methodologies in organic chemistry. The general synthetic strategy involves the coupling of a suitable Boc-protected pyrrolidine derivative with a PEGylated carboxylic acid.

General Synthetic Workflow

The logical flow for the synthesis of this compound typically involves the preparation of the two key fragments followed by their conjugation.

Experimental Protocols

Below are representative protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and may require optimization depending on the specific starting materials and desired scale.

Protocol 1: Synthesis of a Boc-Protected Pyrrolidine Precursor

This protocol describes the synthesis of an amine-functionalized Boc-pyrrolidine suitable for coupling.

-

Starting Material: A commercially available hydroxy- or amino-pyrrolidine derivative.

-

Boc Protection:

-

Dissolve the pyrrolidine derivative in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dioxane and water).

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and a base (e.g., triethylamine (B128534) or sodium bicarbonate).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the resulting Boc-protected pyrrolidine by flash column chromatography.

-

Protocol 2: Amide Coupling to form this compound

This protocol details the coupling of the Boc-protected pyrrolidine with the PEG linker using EDC/NHS chemistry.[12][13]

-

Activation of the Carboxylic Acid:

-

Dissolve the PEG2-COOH linker in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS).

-

Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

-

Coupling Reaction:

-

To the solution of the activated PEG linker, add a solution of the Boc-protected amino-pyrrolidine derivative in the same solvent.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction.

-

Stir the reaction mixture at room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction with water or a mild aqueous acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final this compound.

-

Application in PROTAC Development

This compound serves as a versatile linker in the modular synthesis of PROTACs. The orthogonal protecting groups allow for the sequential attachment of a ligand for an E3 ubiquitin ligase and a ligand for the target protein of interest.

PROTAC Synthesis Workflow

The following diagram illustrates the role of this compound in a typical PROTAC synthesis workflow.

Conclusion

This compound represents a significant tool in the arsenal (B13267) of medicinal chemists developing novel therapeutics based on targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and synthetic tractability make it an ideal linker for the construction of PROTACs. This technical guide provides a foundational understanding of its synthesis and application, empowering researchers to leverage this valuable building block in the pursuit of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. broadpharm.com [broadpharm.com]

Navigating the Physicochemical Landscape of Boc-Pyrrolidine-PEG2-COOH: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Boc-Pyrrolidine-PEG2-COOH, a bifunctional linker critical in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this molecule in their research endeavors.

Introduction

This compound is a heterobifunctional linker that incorporates a Boc-protected pyrrolidine (B122466) moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The pyrrolidine ring offers a rigid scaffold, the PEG linker enhances aqueous solubility and provides spatial separation, and the carboxylic acid serves as a conjugation handle. Understanding the solubility and stability of this linker is paramount for its successful application in synthesizing complex drug conjugates and for ensuring the reproducibility of experimental results.

Physicochemical Properties

The solubility and stability of this compound are dictated by the interplay of its constituent functional groups. The hydrophilic PEG2 chain and the polar carboxylic acid group contribute to its solubility in aqueous and polar organic solvents. Conversely, the hydrophobic tert-butoxycarbonyl (Boc) protecting group and the pyrrolidine ring can influence its solubility in nonpolar organic solvents.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative understanding can be derived from the behavior of structurally related molecules. The presence of the PEG2 linker is known to significantly enhance aqueous solubility.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Type | Estimated Solubility | Rationale / Notes |

| Water (buffered, pH > 6) | Aqueous | Moderate to High | The carboxylate form at neutral to basic pH and the hydrophilic PEG chain enhance solubility. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Moderate to High | Similar to water, with the salt content potentially further improving solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (e.g., ≥ 100 mg/mL for similar compounds[1]) | An excellent solvent for a wide range of organic molecules, including those with polar and nonpolar regions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its ability to solvate a broad range of compounds. |

| Methanol (B129727) (MeOH) | Polar Protic | High | The polarity and hydrogen bonding capacity of methanol facilitate the dissolution of the PEG and carboxylate moieties. |

| Dichloromethane (DCM) | Nonpolar | Moderate | The Boc group and the pyrrolidine ring contribute to some solubility in nonpolar solvents like DCM. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | A versatile solvent capable of dissolving both polar and moderately nonpolar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Suitable for dissolving compounds with mixed polarity. |

Stability Profile

The stability of this compound is primarily influenced by the acid-labile Boc protecting group. The ether linkages in the PEG chain and the amide bond (if formed via the carboxylic acid) are generally stable under a range of conditions.

Table 2: Stability of this compound under Various Conditions

| Condition | Stability | Degradation Products | Notes |

| pH | |||

| Acidic (pH < 4) | Low | Pyrrolidine-PEG2-COOH, tert-butanol, isobutylene, CO2 | The Boc group is readily cleaved under acidic conditions to yield the free amine. |

| Neutral (pH 6-8) | High | - | Generally stable for extended periods. |

| Basic (pH > 9) | High | - | The Boc group is stable to basic conditions. |

| Temperature | |||

| -80°C to -20°C | High | - | Recommended for long-term storage of stock solutions (e.g., up to 6 months at -80°C for similar compounds[1]). |

| 0°C to 10°C | High | - | Suitable for short-term storage of the solid compound. |

| Ambient Temperature | Moderate | Potential for slow degradation over time. | Long-term storage at ambient temperature is not recommended. |

| Elevated Temperature (>40°C) | Low | Increased rate of potential degradation pathways. | Avoid prolonged exposure to high temperatures. |

| Light | |||

| Ambient Light | Generally Stable | - | As a general precaution for complex organic molecules, storage in the dark is recommended. |

| UV Light | Potential for Degradation | Photodegradation products | Prolonged exposure to high-energy light should be avoided. |

| Oxidizing/Reducing Agents | |||

| Common Oxidizing Agents | Generally Stable | - | The molecule does not contain readily oxidizable functional groups. |

| Common Reducing Agents | Generally Stable | - | The functional groups are generally stable to common reducing agents. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.

Solubility Determination (Shake-Flask Method)

This method is considered a gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or molarity.

Caption: Workflow for Solubility Determination.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at room temperature and 60°C.

-

Basic: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: 60°C in a neutral solution.

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

-

Data Evaluation: Quantify the remaining parent compound and the formation of degradation products over time to determine degradation kinetics.

Caption: Forced Degradation Study Workflow.

Signaling Pathways and Logical Relationships

The primary chemical transformation relevant to the stability of this compound is the acid-catalyzed deprotection of the Boc group.

Caption: Acid-Catalyzed Deprotection Pathway.

Conclusion

This compound is a versatile linker with a solubility profile that can be tailored by appropriate solvent selection. Its stability is robust under neutral and basic conditions, but care must be taken to avoid acidic environments to prevent premature deprotection of the Boc group. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize the solubility and stability of this compound in their specific applications, thereby ensuring reliable and reproducible results in the synthesis of advanced bioconjugates.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Boc-Pyrrolidine-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and utilization of Boc-Pyrrolidine-PEG2-COOH, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a valuable building block in drug discovery, particularly in the development of PROTACs.[1][2][3] Its structure incorporates a Boc-protected pyrrolidine (B122466) moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This combination of features provides a versatile tool for conjugating different molecular entities. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]

Quantitative Data Summary:

While specific experimental data for this compound is not uniformly available across all suppliers, the following table summarizes typical physical and chemical properties based on available data for the compound and structurally similar molecules. Researchers should always refer to the certificate of analysis provided by their specific supplier for the most accurate information.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₅NO₆ | [1][5] |

| Molecular Weight | 303.35 g/mol | [1][5] |

| Appearance | White to off-white solid or powder | [6] |

| Melting Point | 133-138 °C (for N-Boc-pyrrolidine-3-carboxylic acid) | [6] |

| Solubility | Soluble in DMSO | [7] |

| Storage Temperature | 2-8°C or -20°C for long-term storage | [6][8] |

Safety and Hazard Information

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is compiled from various safety data sheets (SDS) for this compound and similar chemical structures.

Hazard Identification:

-

Acute Oral Toxicity: May be harmful if swallowed.[5]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[5]

Precautionary Measures:

| Category | Recommendations | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. A dust mask (type N95 or equivalent) is recommended if handling powder. | [6] |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. | [5] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperatures are typically 2-8°C for short-term and -20°C for long-term storage. Store away from incompatible materials such as strong oxidizing agents. | [6][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment. | [5] |

First Aid Measures:

| Situation | Action | Source(s) |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [5] |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |

| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Experimental Protocols and Applications

This compound is primarily used as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The carboxylic acid and the Boc-protected amine on the linker serve as handles for conjugation to the target protein ligand and the E3 ligase ligand, respectively.

Amide Bond Formation

The carboxylic acid moiety of this compound can be coupled with an amine-containing molecule (e.g., a ligand for a target protein or an E3 ligase) to form a stable amide bond. This is a standard reaction in organic synthesis and bioconjugation.

General Protocol for Amide Coupling:

-

Dissolution: Dissolve this compound (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Activation: Add a peptide coupling reagent, such as HATU (1.1-1.5 eq) or EDC (1.1-1.5 eq) with HOBt (1.1-1.5 eq), to the solution.

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the secondary amine. This amine can then be further functionalized, for example, by coupling to the second ligand of the PROTAC.

General Protocol for Boc Deprotection:

-

Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent, typically dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in 1,4-dioxane).

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction for completion by TLC or LC-MS.

-

Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a base.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

PROTAC Synthesis Workflow

This diagram outlines a typical synthetic route for a PROTAC utilizing this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Targeted Protein Degradation via the Ubiquitin-Proteasome Pathway

This diagram illustrates the mechanism of action of a PROTAC, which hijacks the cell's natural protein degradation machinery.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. Boc-Pyrrolidine-PEG2-COOH_TargetMol [targetmol.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. This compound|MSDS [dcchemicals.com]

- 6. 1-BOC-吡咯烷-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]

- 9. 靶蛋白降解 [sigmaaldrich.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-Pyrrolidine-PEG2-COOH Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pyrrolidine-PEG2-COOH is a heterobifunctional linker molecule integral to the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This linker features three key components:

-

A pyrrolidine ring protected with a tert-butyloxycarbonyl (Boc) group, which, upon deprotection, provides a secondary amine for further conjugation.

-

A short, hydrophilic di-ethylene glycol (PEG2 ) spacer that enhances solubility and provides appropriate spatial orientation between conjugated molecules.

-

A terminal carboxylic acid (COOH) group, which can be activated for conjugation to primary amines on target molecules.

The strategic combination of these elements allows for a stepwise and controlled approach to the synthesis of bivalent molecules. This document provides detailed protocols for the conjugation of the carboxylic acid moiety of this compound to amine-containing molecules and the subsequent deprotection of the Boc group to enable further functionalization.

Application in PROTAC Development

PROTACs are an emerging therapeutic modality designed to hijack the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade proteins of interest (POIs). A PROTAC molecule typically consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The this compound is a commonly employed building block for these linkers.

The general mechanism of action for a PROTAC synthesized using this linker is as follows:

-

The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.

-

The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI.

-

The poly-ubiquitinated POI is then recognized and degraded by the proteasome.

Ubiquitin-Proteasome Signaling Pathway

Applications in Targeted Protein Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the complete removal of the target protein, offering a more profound and sustained therapeutic effect. This approach has the potential to target proteins previously considered "undruggable."[1][2][3]

The two primary strategies in TPD are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

-

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This dual binding forms a ternary complex, bringing the E3 ligase in close proximity to the POI, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4]

-

Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by altering the surface of the E3 ligase to recognize new substrates.[1][5] This enhanced interaction also results in the ubiquitination and proteasomal degradation of the target protein.[5]

Core Signaling Pathway: The Ubiquitin-Proteasome System (UPS)

The Ubiquitin-Proteasome System (UPS) is the central cellular machinery hijacked by TPD technologies for selective protein degradation. This pathway involves a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[6]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[6]

-

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[6]

The attachment of a polyubiquitin (B1169507) chain marks the protein for recognition and degradation by the 26S proteasome.[7][8]

Mechanism of Action: PROTACs

PROTACs induce the formation of a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and degradation.

Applications in Drug Discovery

TPD has shown significant promise in various therapeutic areas, particularly in oncology, neurodegenerative diseases, and inflammatory conditions.[3][9]

| Therapeutic Area | Target Examples | Degrader Examples | Reference |

| Oncology | Estrogen Receptor (ER) | ARV-471 (PROTAC) | [3][9] |

| Androgen Receptor (AR) | ARV-110 (PROTAC) | [3][9] | |

| KRAS G12D | KRAS G12D degrader 1 (PROTAC) | [1] | |

| BTK | RC-1, IR-1 (PROTACs) | [10] | |

| PI3K/mTOR | GP262 (PROTAC) | [11] | |

| IKZF1/3 | Lenalidomide (Molecular Glue) | [12] | |

| Inflammatory Diseases | IRAK4 | KT-474 (PROTAC) | [3][13] |

| Neurodegenerative Diseases | Tau, Huntingtin (mHTT) | Tau PROTACs, ATTECs | [9][14] |

Quantitative Data for Protein Degraders

The efficacy of a protein degrader is quantified by two key parameters:

-

DC50: The concentration of the degrader that results in 50% degradation of the target protein.[15]

-

Dmax: The maximum percentage of protein degradation achieved.[15]

PROTAC Degraders

| Compound | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-110 | Androgen Receptor | CRBN | Prostate Cancer Cells | - | - |

| ARV-471 | Estrogen Receptor | CRBN | Breast Cancer Cells | - | - |

| GP262 | PI3Kγ | - | MDA-MB-231 | 42.23 | 88.6 |

| GP262 | PI3Kα | - | MDA-MB-231 | 227.4 | 71.3 |

| GP262 | mTOR | - | MDA-MB-231 | 45.4 | 74.9 |

| KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 |

| KRAS G12D degrader 1 | KRAS G12D | VHL | AGS | 7.49 | 95 |

| HDAC PROTAC 22 | HDAC3 | VHL | HCT116 | 440 | 77 |

Note: Data for ARV-110 and ARV-471 are widely cited but specific DC50/Dmax values can vary by study.[3][9] Data for GP262, KRAS G12D degrader 1, and HDAC PROTAC 22 are from specific studies.[1][11][16]

Molecular Glue Degraders

| Compound | Target(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| PVTX-405 | IKZF2 | CRBN | - | 0.7 | 91 |

| SJ6986 | GSPT1/2 | CRBN | - | 2.1 | 99 |

| DEG-77 | IKZF2 & CK1α | CRBN | - | 15.3 (IKZF2), 10 (CK1α) | - |

| QXG-6442 | CK1α | CRBN | - | 5.7 | 90 |

| IBG1 | BRD4 | DDB1 | - | 0.15 | - |

Data compiled from supplier and research articles.[17][18]

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to quantify target protein degradation in response to a degrader compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Bond Formation with Boc-Pyrrolidine-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pyrrolidine-PEG2-COOH is a bifunctional linker molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This linker features a Boc-protected pyrrolidine (B122466) moiety and a terminal carboxylic acid connected by a short polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The carboxylic acid group is a key functional handle for the sequential assembly of PROTACs. It allows for the formation of a stable amide bond with an amine-containing molecule, typically a ligand for an E3 ubiquitin ligase or a target protein of interest (POI). This reaction is a cornerstone of PROTAC synthesis, and its efficiency is critical for the successful development of these next-generation therapeutics.

This document provides detailed protocols for the amide bond formation using this compound, the subsequent deprotection of the Boc group, and the final coupling step to assemble a complete PROTAC.

Amide Bond Formation: Key Principles

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with an additive like N-hydroxysuccinimide (NHS), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the coupling of this compound to a primary amine-containing molecule (e.g., an E3 ligase ligand) using HATU as the coupling reagent.

Materials:

-

This compound

-

Amine-containing molecule (Amine-R)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing molecule (Amine-R) (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of the amine-containing molecule to the activated this compound solution.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide-coupled product.

Protocol 2: Boc-Deprotection of the Coupled Product

This protocol describes the removal of the Boc protecting group to reveal the free amine of the pyrrolidine moiety, which can then be coupled to the second component of the PROTAC.

Materials:

-

Boc-protected coupled product from Protocol 1

-

Anhydrous DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected coupled product (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v in DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification. If the free amine is required, a basic work-up can be performed by dissolving the residue in DCM and washing with a mild base like saturated NaHCO₃ solution.

Data Presentation

The following table summarizes typical reaction parameters for the amide coupling of this compound with a primary amine. Actual conditions may vary depending on the specific amine substrate and should be optimized accordingly.

| Parameter | Value | Notes |

| Reactant Ratios | ||

| This compound | 1.0 eq | Limiting reagent |

| Amine-R | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the acid |

| Coupling Reagent (e.g., HATU) | 1.2 - 1.5 eq | To ensure efficient activation of the carboxylic acid |

| Base (e.g., DIPEA) | 2.0 - 3.0 eq | To neutralize acids and facilitate the reaction |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or DCM | High-purity, dry solvents are crucial for high yields |

| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient |

| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS for completion |

| Work-up & Purification | ||

| Quenching | Aqueous work-up | To remove excess reagents and byproducts |

| Purification Method | Flash Column Chromatography | To isolate the pure product |

| Typical Yield | Good to Excellent | Yields can range from 70% to over 90% depending on the substrate.[1] |

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Caption: A typical workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The amide bond formation with this compound is a fundamental step in the synthesis of PROTACs. The protocols provided herein offer a robust starting point for researchers in the field of targeted protein degradation. Successful implementation of these synthetic steps, coupled with careful monitoring and purification, will enable the efficient generation of novel PROTAC molecules for the investigation and potential treatment of a wide range of diseases.

References

Application Notes and Protocols for Boc-Pyrrolidine-PEG2-COOH Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-Pyrrolidine-PEG2-COOH, a heterobifunctional linker, in the synthesis of complex bioconjugates, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile linker molecule featuring three key chemical motifs:

-

A pyrrolidine (B122466) ring , which provides a rigid and defined spatial orientation.

-

A short polyethylene glycol (PEG) chain (PEG2), which enhances solubility and provides a flexible spacer.[1][2]

-

A tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid (COOH) , which allow for sequential and orthogonal conjugation to two different molecules.[3][4][5][6]

This linker is particularly well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7][8][9] The linker's role is critical in orienting the target protein and the E3 ligase to form a productive ternary complex.[10][11]

Key Applications

-

PROTAC Synthesis: The primary application of this linker is in the construction of PROTACs. The carboxylic acid can be coupled to an E3 ligase ligand, and after Boc deprotection, the newly freed amine on the pyrrolidine ring can be conjugated to a target protein ligand.[12][13][14][15]

-

Peptide and Protein Conjugation: The linker can be used to conjugate peptides or proteins to other molecules, such as small molecule drugs or imaging agents.

-

Antibody-Drug Conjugates (ADCs): While less common for this specific linker, the principles of conjugation can be applied to the development of ADCs.

Experimental Design and Workflow

A typical experimental workflow for synthesizing a PROTAC using this compound involves a two-step conjugation process. First, the carboxylic acid of the linker is activated and reacted with the amine group of an E3 ligase ligand. Following purification, the Boc protecting group is removed to expose the amine, which is then coupled to the target protein ligand.

Detailed Experimental Protocols

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule (e.g., E3 Ligase Ligand)

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS to form an NHS ester, which then reacts with a primary amine on the E3 ligase ligand.[16][17]

Materials:

-

This compound

-

Amine-containing E3 ligase ligand

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction Buffer: 0.1 M MES, pH 4.5-6.0 for activation; 0.1 M Sodium Phosphate Buffer, pH 7.2-8.0 for conjugation.[17]

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

Procedure:

-

Activation of Carboxylic Acid: a. Dissolve this compound (1.0 eq) in anhydrous DMF or DCM. b. Add NHS (1.2 eq) and EDC (1.2 eq). c. Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.[18]

-

Conjugation to Amine: a. In a separate vial, dissolve the amine-containing E3 ligase ligand (1.0-1.2 eq) in the conjugation buffer. b. Add the activated NHS ester solution dropwise to the E3 ligase ligand solution with gentle stirring. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[19]

-

Quenching and Purification: a. Quench any unreacted NHS ester by adding the quenching solution and incubating for 30 minutes. b. Purify the conjugate by preparative HPLC to obtain the Boc-protected intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield a free primary amine.[20][21]

Materials:

-

Boc-protected intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M solution).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction at room temperature for 1-2 hours. The reaction is typically complete when bubbling (CO2 evolution) ceases.[21][22]

-

Remove the solvent and excess TFA in vacuo. The resulting product is often obtained as a TFA salt and can be used in the next step without further purification, or it can be neutralized with a mild base if required.

Protocol 3: Conjugation of the Deprotected Linker to a Second Molecule

This protocol outlines the coupling of the newly exposed amine to a second molecule, for instance, a carboxylic acid-containing ligand for a target protein.

Materials:

-

Deprotected intermediate (TFA salt) from Protocol 2

-

Carboxylic acid-containing target protein ligand

-

Coupling agents: HATU (1.2 eq) or HBTU (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (3-4 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the carboxylic acid-containing target protein ligand (1.0 eq) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU) and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Dissolve the deprotected intermediate (TFA salt) (1.1 eq) in anhydrous DMF and add it to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove excess reagents.

-

Purify the final PROTAC molecule by preparative HPLC.

Data Presentation

The efficiency of each step in the synthesis should be carefully monitored and quantified. The following tables provide representative data for the synthesis and characterization of a hypothetical PROTAC.

Table 1: Representative Yields for PROTAC Synthesis Steps

| Step | Reaction | Typical Yield (%) |

|---|---|---|

| 1 | NHS Ester Activation & E3 Ligand Conjugation | 70 - 85% |

| 2 | Boc Deprotection | >95% (often quantitative) |

| 3 | Target Ligand Conjugation | 50 - 70% |

| Overall | Overall Synthesis Yield | 30 - 50% |

Table 2: Representative LC-MS Characterization Data

| Compound | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (by UV at 254 nm) |

|---|---|---|---|

| This compound | 304.17 | 304.2 | >98% |

| Boc-Protected Intermediate | 750.35 | 750.4 | >95% |

| Final PROTAC | 1150.50 | 1150.6 | >97% |

Table 3: Representative Stability Data for a PEG-Linked PROTAC

| Matrix | Incubation Time | % Remaining (PROTAC) | Half-life (t₁/₂) |

|---|---|---|---|

| Human Plasma | 0 hr | 100% | \multirow{3}{}{> 8 hours} |

| 4 hr | 85% | ||

| 8 hr | 70% | ||

| Rat Plasma | 0 hr | 100% | \multirow{3}{}{6.5 hours} |

| 4 hr | 75% | ||

| 8 hr | 55% |

(Note: Data is representative and will vary depending on the specific ligands attached to the linker)[1][23]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the linker and the final conjugate. The disappearance of the Boc signal (~1.44 ppm in ¹H NMR) confirms successful deprotection.[24]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress, assessing the purity of intermediates and the final product, and confirming the molecular weight.[25][26][27][28]

-

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used for purity assessment and purification of the synthesized compounds.

Application Example: PROTAC-Mediated Degradation of KRAS G12C

The KRAS protein is a key node in signaling pathways that drive cell proliferation and survival. Mutations in KRAS, such as G12C, are common in many cancers. A PROTAC designed with the this compound linker can be synthesized to target the KRAS G12C mutant protein for degradation.

The synthesized PROTAC would facilitate the formation of a ternary complex between KRAS G12C and an E3 ligase (e.g., VHL or Cereblon), leading to the ubiquitination and proteasomal degradation of KRAS G12C, thereby inhibiting downstream signaling.

References

- 1. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boc | Polymer PEG | AxisPharm [axispharm.com]

- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]

- 6. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]

- 7. Boc-Pyrrolidine-PEG2-COOH_TargetMol [targetmol.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound|CAS |DC Chemicals [dcchemicals.com]

- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. precisepeg.com [precisepeg.com]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. broadpharm.com [broadpharm.com]

- 18. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Boc Deprotection - TFA [commonorganicchemistry.com]

- 21. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 22. rsc.org [rsc.org]

- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. waters.com [waters.com]

- 26. sciex.com [sciex.com]

- 27. researchgate.net [researchgate.net]

- 28. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Boc-Pyrrolidine-PEG2-COOH in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a revolutionary approach in cancer therapy, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding "warhead" and the E3 ligase-recruiting "anchor" is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).

Boc-Pyrrolidine-PEG2-COOH is a versatile chemical tool used in the synthesis of PROTACs. It features a Boc-protected pyrrolidine (B122466) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of two units, and a terminal carboxylic acid. This structure provides a flexible and soluble linker that can be readily incorporated into PROTACs through standard bioconjugation techniques. The Boc protecting group allows for controlled, stepwise synthesis, while the carboxylic acid and the deprotected amine serve as handles for conjugation to the warhead and anchor moieties.